molecular formula C9H7NO2 B8680271 (4-Cyano-phenoxy)acetaldehyde

(4-Cyano-phenoxy)acetaldehyde

Cat. No. B8680271
M. Wt: 161.16 g/mol
InChI Key: XDJQFEPUJDCOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyano-phenoxy)acetaldehyde is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Cyano-phenoxy)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyano-phenoxy)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Cyano-phenoxy)acetaldehyde

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

4-(2-oxoethoxy)benzonitrile

InChI

InChI=1S/C9H7NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-5H,6H2

InChI Key

XDJQFEPUJDCOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5N HCl (25 mL) solution is added to a stirred solution of 4-(2,2-diethoxy-ethoxy)-benzonitrile (2.00 g, 8.50 mmol) in Et2O (25 mL). The two-layered solution is stirred vigorously at ambient temperature under nitrogen for 24 hours. Another 50 mL Et2O is added to the mixture. The organic layer is separated, washed with an aqueous solution (30 mL) containing saturated NaHCO3 (0.5 mL), dried over MgSO4, filtered and concentrated at ambient temperature to give 1.36 g of the crude (4-cyano-phenoxy)acetaldehyde as oil. The oil is diluted in Et2O to form a stock solution (25 mg/mL), which is used for the subsequent reaction. 1H NM (CDCl3): δ4.66 (s, 2H), 9.85 (s, 1H).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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